[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile
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Description
[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile , a mouthful of a compound, belongs to the class of pyrrolidine derivatives. The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in medicinal chemistry due to its versatility and potential for drug development . Let’s explore further.
Synthesis Analysis
- Functionalization : Preformed pyrrolidine rings (e.g., proline derivatives) are modified to introduce substituents. Stereoselectivity at the carbons within the pyrrolidine ring significantly impacts the biological profile of drug candidates .
Molecular Structure Analysis
The molecular formula of This compound suggests a complex arrangement of atoms. The pyrrolidine ring, with its sp3-hybridized carbons, contributes to the three-dimensional (3D) shape of the molecule. The non-planarity of the ring, known as “pseudorotation,” enhances the pharmacophore space exploration .
Safety and Hazards
Safety data sheets (SDS) are essential for understanding the hazards associated with chemical compounds. Unfortunately, specific SDS for this compound are not readily accessible. Researchers handling it should follow standard safety protocols, including proper protective equipment, ventilation, and waste disposal .
properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF4N3O/c14-9-5-8(1-2-10(9)15)21(7-19)11-3-4-20(12(11)22)6-13(16,17)18/h1-2,5,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGXXCNZJVLRRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N(C#N)C2=CC(=C(C=C2)F)Cl)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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